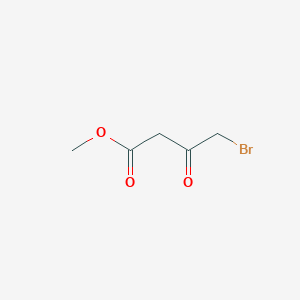

Methyl 4-bromo-3-oxobutanoate

Número de catálogo B101459

Peso molecular: 195.01 g/mol

Clave InChI: CZRWOPRGDPUSDE-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US06469200B1

Procedure details

In 2613 g of 1-chlorobutane was dissolved 523 g of methyl acetoacetate and cooled to 0° C. To this mixture was dropwise added 719 g of bromine at 5±5° C. over a period of one hour, and the mixture was thereafter kept at that temperature for four hours. The reaction mixture was washed with 1161 g of a 10% saline solution. After separating the mixture into an aqueous and organic layers, concentration of the organic layer in vacuous at a temperature of 40° C. or less gave 782.9 g of crude methyl 4-bromoacetoacetate. The gas chromatography analysis indicated that the content of methyl 4-bromoacetoacetate in the crude product was 72% (564 g, 64% yield).

Yield

64%

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:7][CH3:8])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[Br:9]Br>ClCCCC>[Br:9][CH2:5][C:3](=[O:4])[CH2:2][C:1]([O:7][CH3:8])=[O:6]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

719 g

|

|

Type

|

reactant

|

|

Smiles

|

BrBr

|

Step Two

|

Name

|

|

|

Quantity

|

523 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(=O)C)(=O)OC

|

|

Name

|

|

|

Quantity

|

2613 g

|

|

Type

|

solvent

|

|

Smiles

|

ClCCCC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 5±5° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

of one hour

|

|

Duration

|

1 h

|

WASH

|

Type

|

WASH

|

|

Details

|

The reaction mixture was washed with 1161 g of a 10% saline solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After separating the mixture into an aqueous and organic layers, concentration of the organic layer in vacuous at a temperature of 40° C. or less

|

Outcomes

Product

Details

Reaction Time |

4 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrCC(CC(=O)OC)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 782.9 g | |

| YIELD: PERCENTYIELD | 64% | |

| YIELD: CALCULATEDPERCENTYIELD | 89.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |